![molecular formula C12H22O4 B12408414 2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran) CAS No. 71033-27-7](/img/structure/B12408414.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
THP-PEG1-THP is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of tetrahydropyran (THP) groups at both ends of the polyethylene glycol chain. This compound is often used in various scientific and industrial applications due to its unique chemical properties, such as solubility, stability, and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG1-THP typically involves the reaction of tetrahydropyran with polyethylene glycol. The process begins with the activation of the hydroxyl groups of polyethylene glycol, which are then reacted with tetrahydropyran under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the THP-PEG1-THP compound.
Industrial Production Methods
In an industrial setting, the production of THP-PEG1-THP involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in a reactor, where the temperature, pressure, and other parameters are carefully controlled to achieve the desired outcome.
化学反応の分析
Types of Reactions
THP-PEG1-THP undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: THP-PEG1-THP can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may yield alcohols or other reduced compounds.
科学的研究の応用
THP-PEG1-THP has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and solubility.
Medicine: THP-PEG1-THP is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: The compound is utilized in the production of polymers and other materials with specific properties, such as increased flexibility and durability.
作用機序
The mechanism of action of THP-PEG1-THP involves its interaction with various molecular targets and pathways. The compound can form stable complexes with biomolecules, thereby altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and protein synthesis. The specific molecular targets and pathways involved depend on the context in which the compound is used.
類似化合物との比較
THP-PEG1-THP is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Polyethylene glycol (PEG): While PEG shares the polyethylene glycol backbone with THP-PEG1-THP, it lacks the tetrahydropyran groups, which confer additional reactivity and stability.
Tetrahydropyran (THP): THP is a simpler compound that does not have the polyethylene glycol chain, making it less versatile in certain applications.
PEG derivatives: Other PEG derivatives may have different functional groups attached, leading to variations in their chemical properties and applications.
特性
CAS番号 |
71033-27-7 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC名 |
2-[2-(oxan-2-yloxy)ethoxy]oxane |
InChI |
InChI=1S/C12H22O4/c1-3-7-13-11(5-1)15-9-10-16-12-6-2-4-8-14-12/h11-12H,1-10H2 |
InChIキー |
YUAPGYIENVWPIK-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCOC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
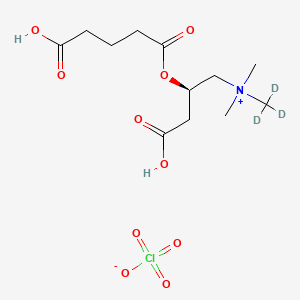
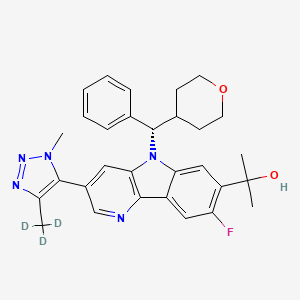
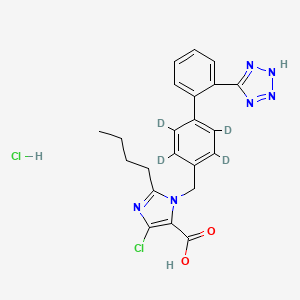
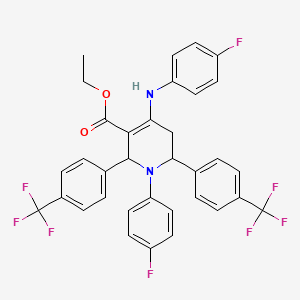
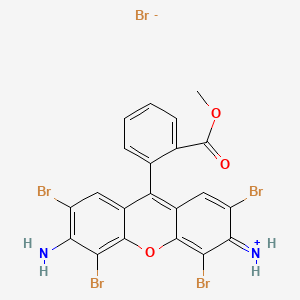
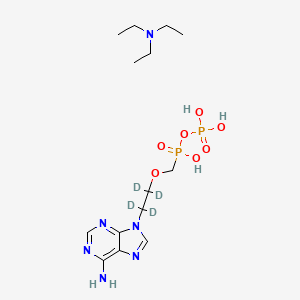
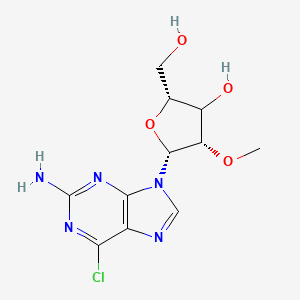
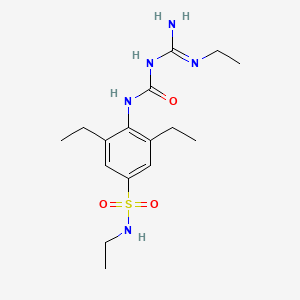
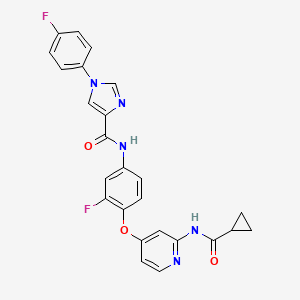
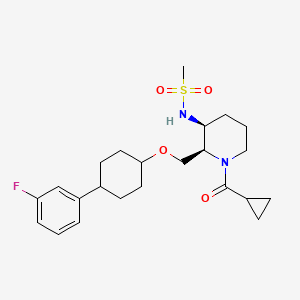
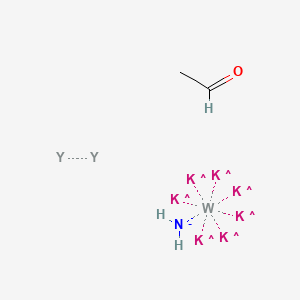
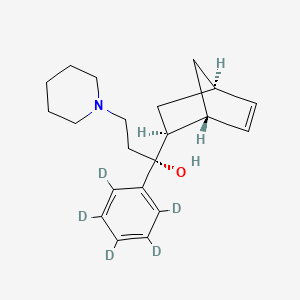
![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)
